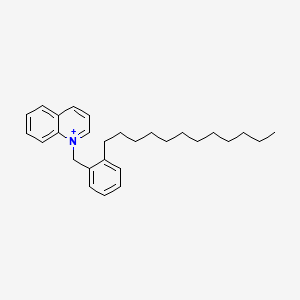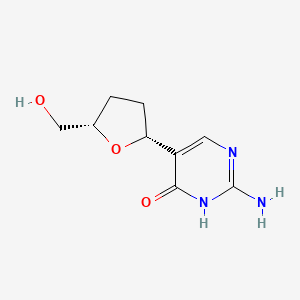
4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” is a complex organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic aromatic organic compounds, which are significant in various biochemical processes and pharmaceutical applications. This compound, in particular, is characterized by its unique structural features, including a pyrimidinone core and a tetrahydrofuran ring with a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Cyclization reactions: Formation of the pyrimidinone ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of the amino and hydroxymethyl groups through substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl group to carboxyl or aldehyde groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.
Substitution: Replacement of amino or hydroxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydropyrimidinones.
Wissenschaftliche Forschungsanwendungen
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of “4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Tetrahydrofuran derivatives: Compounds with tetrahydrofuran rings and various functional groups.
Uniqueness
“4(1H)-Pyrimidinone, 2-amino-5-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
114551-64-3 |
|---|---|
Molekularformel |
C9H13N3O3 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-amino-5-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O3/c10-9-11-3-6(8(14)12-9)7-2-1-5(4-13)15-7/h3,5,7,13H,1-2,4H2,(H3,10,11,12,14)/t5-,7+/m0/s1 |
InChI-Schlüssel |
QFLQFVGGIKVFFP-CAHLUQPWSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)C2=CN=C(NC2=O)N |
Kanonische SMILES |
C1CC(OC1CO)C2=CN=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


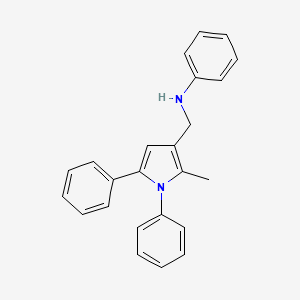
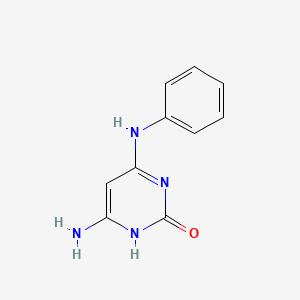
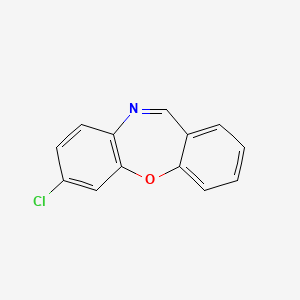
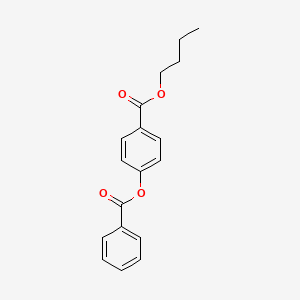
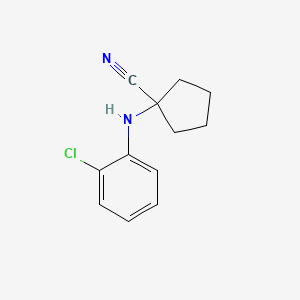
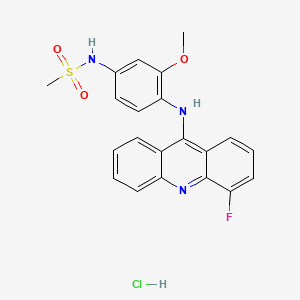
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)

![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)
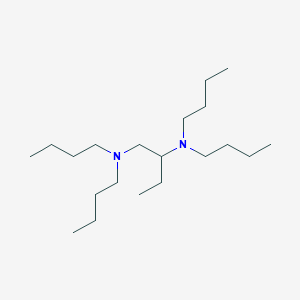
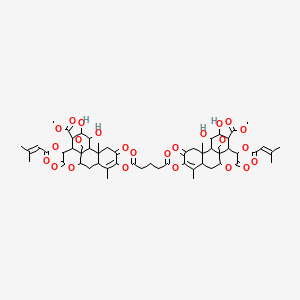
![8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12803342.png)
